molecular formula C8H8N2 B564136 8-Methylpyrrolo[1,2-a]pyrazine CAS No. 110674-39-0

8-Methylpyrrolo[1,2-a]pyrazine

Cat. No.: B564136
CAS No.: 110674-39-0
M. Wt: 132.166
InChI Key: GIERUSFNRCQSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylpyrrolo[1,2-a]pyrazine is a chemical scaffold of significant interest in early-stage drug discovery and epigenetic research. This core structure has been strategically utilized to develop novel, highly potent, and selective inhibitors that target the Bromodomain and Extra-Terminal (BET) family of proteins . The BET family, including BRD2, BRD3, and BRD4, functions as epigenetic "readers," playing a critical role in regulating gene expression, and has emerged as a promising therapeutic target for cancer therapy . Researchers have incorporated this privileged pyrrolopyrazine scaffold into advanced compounds to achieve exceptional selectivity for BET bromodomains over other non-BET bromodomains, a key challenge in the field . This selectivity is crucial for minimizing off-target effects and is driven by specific atomic interactions within the hydrophobic acetyl-lysine binding pocket of the bromodomain . The primary research value of this compound lies in its application as a key intermediate or precursor in the synthesis and development of next-generation BET inhibitors. These inhibitors have demonstrated compelling biological activity in research models, including the complete suppression of tumor growth, providing a powerful tool for investigating dysregulated transcriptional programs in oncology and other disease areas . This product is intended for research purposes by qualified scientists in a laboratory setting only.

Properties

IUPAC Name

8-methylpyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-6-8(7)10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIERUSFNRCQSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=CN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Gastric Acid Secretion Inhibition
One of the notable applications of pyrrolo[1,2-a]pyrazines, including 8-methylpyrrolo[1,2-a]pyrazine, is their role as inhibitors of gastric acid secretion. These compounds are useful in treating conditions characterized by excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease. The mechanism involves the inhibition of the H+/K+-ATPase enzyme in the gastric mucosa, thereby reducing acid secretion. A patent describes various derivatives of this compound that have demonstrated efficacy in this regard, indicating potential for therapeutic use in mammals .

Cancer Therapy
Recent studies have identified 8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as promising candidates for cancer therapy. These compounds target bromodomain and extra-terminal (BET) family proteins, which are implicated in cancer progression. A specific derivative showed significant selectivity for BRD4(1) over other bromodomains and demonstrated an impressive tumor growth inhibition rate of 99.7% in preclinical models . This highlights the potential of this compound derivatives as effective anticancer agents.

Antifungal Properties
Research has indicated that certain derivatives of pyrrolo[1,2-a]pyrazines exhibit antifungal activity against Candida species. Compounds synthesized through cyclization methods have shown substantial inhibition of yeast growth and ergosterol synthesis, making them candidates for further development as antifungal agents . This application is particularly relevant given the increasing incidence of antifungal resistance among clinical strains.

Organic Synthesis Applications

Versatile Scaffold in Drug Development
The imidazo[1,2-a]pyrazine scaffold has been recognized for its versatility in organic synthesis and drug development. Recent advancements have demonstrated its utility in synthesizing novel compounds with diverse biological activities. The structure-activity relationship studies suggest that modifications at various positions can enhance biological efficacy . This adaptability makes it a valuable framework for developing new pharmaceuticals.

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeTarget/MechanismEfficacy/Notes
8-Methylpyrrolo[1,2-a]pyrazin-1(2H)-oneAnticancerBET bromodomain inhibitionTGI of 99.7% in preclinical models
Pyrrolo[1,2-a]pyrazine derivativesGastric acid secretionH+/K+-ATPase inhibitionEffective in treating peptic ulcers
Pyrrole-based enaminonesAntifungalErgosterol synthesis inhibitionSignificant activity against Candida spp.

Comparison with Similar Compounds

Key Insights :

  • Substituent Position : Bromination at C6/C7 (e.g., 4j, 4k) enhances antifungal activity but reduces fluorescence compared to methyl at C8 .
  • Ring Fusion : Benzo-fused derivatives (e.g., 8c) exhibit intense blue fluorescence (λem ~450 nm) due to extended conjugation, whereas 8-methylpyrrolo[1,2-a]pyrazine shows moderate emission but better solubility .
  • Saturation : Saturated analogs (e.g., tetrahydropyrrolo derivatives) lose aromaticity, reducing electronic delocalization but improving stability for pharmaceutical applications .

Optical Properties

Table 2: Optical Data of Selected Compounds

Compound Emission λmax (nm) Quantum Yield (Φ) Application Reference
This compound 420 (solid) 0.35 Bioimaging
Benzoimidazo-pyrrolo[1,2-a]pyrazine (8i) 455 (solid) 0.62 OLEDs
6-Bromo-pyrrolo[1,2-a]pyrazine (4j) N/A N/A Antifungal agents
M2 Metabolite (7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine) Non-fluorescent N/A HIF-1α inhibition

Key Insights :

  • Fluorescence : Benzo-fused derivatives (8i) exhibit higher quantum yields (Φ = 0.62) than this compound (Φ = 0.35) due to rigidified π-systems .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) quench fluorescence, while alkyl groups (e.g., methyl) enhance solution-processability .

Key Insights :

  • Enzyme Inhibition: AS-3201, a spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine, shows nanomolar potency against aldose reductase, outperforming methyl-substituted analogs .
  • Anticancer Activity : Imidazo[1,2-a]pyrazines (e.g., 3a) exhibit higher kinase inhibition than pyrrolo[1,2-a]pyrazines, likely due to additional nitrogen atoms enhancing target binding .

Catalytic and Stereochemical Considerations

  • Asymmetric Hydrogenation : Iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts yields chiral tetrahydropyrrolo derivatives with up to 95% ee. The 8-methyl group may sterically influence enantioselectivity .
  • Dearomatization : Pyrazine dearomatization via allylic amination produces dihydropyrrolo[1,2-a]pyrazines, a strategy applicable to 8-methyl derivatives for drug discovery .

Preparation Methods

Initial Alkylation and Neutralization

The synthesis of 8-methylpyrrolo[1,2-a]pyrazine often begins with the alkylation of pyrrole. In a representative procedure, pyrrole is treated with a compound of formula (A) in dichloroethane at 25°C for 16 hours. This non-polar solvent facilitates electrophilic substitution at the pyrrole ring. The reaction mixture is neutralized with sodium hydroxide to yield intermediate (B), isolated via column chromatography. This step ensures the removal of unreacted starting materials and acidic byproducts.

Halogenation for Functionalization

Subsequent halogenation introduces reactive sites for further derivatization. Bromination is achieved using bromine in methylene chloride at -78°C, while chlorination employs sulfuryl chloride under similar cryogenic conditions. These halogenated intermediates (e.g., compound C) are critical for introducing methyl groups at the 8-position through cross-coupling reactions. The choice of halogen (bromo or chloro) influences reaction kinetics and downstream selectivity.

Cyclization and Dehydrogenation

Cyclization of halogenated precursors is achieved using phosphorous oxychloride, forming the pyrrolo[1,2-a]pyrazine core. Dehydrogenation with 10% palladium on carbon removes hydrogen atoms, aromatizing the ring system and enhancing stability. This step is pivotal for achieving the desired planar structure, which is essential for biological activity.

Alternative Pathways via Tetrahydrofuran Precursors

Ethylenediamine-Mediated Ring Opening

2,5-Dimethoxytetrahydrofuran serves as an alternative starting material. Treatment with ethylenediamine in acetic acid/dioxane induces ring opening, yielding 1-(2-aminoethyl)pyrrole (compound G). This intermediate is acylated with α-phenylalkanoyl halides in benzene, forming cyclizable precursors (compound J). The use of benzene as a neutral solvent minimizes side reactions, ensuring high regioselectivity.

Thiocyano Group Introduction

Thiocyano-functionalized derivatives are synthesized by reacting bromine with potassium thiocyanate in methanol at -78°C. Addition of intermediates (E) or (F) followed by neutralization with sodium bicarbonate yields 8-thiocyano analogs. This method highlights the versatility of the pyrrolo[1,2-a]pyrazine scaffold in accommodating diverse substituents.

Metallation and Alkylation Strategies

n-Butyllithium-Mediated Metallation

Metallation of intermediate (P) with n-butyllithium in tetrahydrofuran at -78°C generates a reactive anion at the 8-position. Quenching with α-phenylalkyl halides introduces alkyl groups, with the reaction temperature (-78°C to room temperature) controlling the rate of alkylation. This method enables precise substitution patterns critical for optimizing physicochemical properties.

Halogenation Post-Metallation

Halogenated derivatives are prepared via N-bromosuccinimide (NBS) or sulfuryl chloride treatment. For example, NBS in carbon tetrachloride selectively brominates the 8-position, while sulfuryl chloride introduces chloro groups under milder conditions. These halogenated intermediates serve as precursors for Suzuki-Miyaura couplings or nucleophilic substitutions.

Acylation and Cyclization Sequences

Trichloroacetyl Chloride Acylation

Acylation of intermediate (T) with trichloroacetyl chloride in chloroform introduces electron-withdrawing groups, facilitating subsequent amidations. Refluxing with 2,6-lutidine ensures complete conversion, with the reaction progress monitored by TLC.

Glacial Acetic Acid Cyclization

Cyclization in glacial acetic acid under reflux conditions aromatizes the intermediate (V), yielding the pyrrolo[1,2-a]pyrazine core. The acidic environment promotes protonation at key positions, driving the cyclization equilibrium toward product formation.

Comparative Analysis of Synthetic Routes

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsSolventTemperatureYield (%)Reference
Pyrrole alkylationCompound (A), NaOHDichloroethane25°C, 16h78
BrominationBr₂, CH₂Cl₂Methylene chloride-78°C, 30m85
CyclizationPCl₃ChloroformReflux, 20h92
Thiocyano introductionKSCN, Br₂, MeOHMethanol-78°C, 45m65
Metallationn-BuLi, THFTetrahydrofuran-78°C, 5m90

Challenges and Optimization Opportunities

Temperature Sensitivity

Cryogenic conditions (-78°C) are critical for metallation and halogenation steps but pose scalability challenges. Alternative ligands or catalysts that operate at higher temperatures could improve practicality.

Solvent Selection

Non-polar solvents (dichloroethane, benzene) enhance electrophilic substitution but raise toxicity concerns. Recent advances in green chemistry suggest ionic liquids or supercritical CO₂ as potential replacements.

Purification Techniques

Column chromatography remains the primary purification method, contributing to yield losses. High-performance liquid chromatography (HPLC) or crystallization optimization could streamline isolation.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for constructing the pyrrolo[1,2-a]pyrazine core, and how can reaction conditions be optimized for regioselectivity?

  • The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via acid-catalyzed double cyclodehydration of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. Optimization involves solvent selection (e.g., DMSO for polar substrates) and acid catalysts (e.g., trifluoroacetic acid or DBSA). For regioselectivity, unsymmetrical o-phenylenediamines require careful control of reaction conditions, as seen in the synthesis of regioisomers 8c and 8e using 4-fluoro- and 4-chloro-substituted diamines . Yields range from 60% to 95% depending on substituents (Table 2, ).

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of 8-Methylpyrrolo[1,2-a]pyrazine derivatives?

  • Structural confirmation relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS (ESI-QTOF). For example, compound 8c (10-fluoro-6-phenyl derivative) was unambiguously characterized by X-ray crystallography (CCDC 1919367) to resolve regioisomer ambiguity . Melting points (e.g., 217.0–217.2 °C for 8x) and substituent-specific NMR shifts (e.g., JCF=24.0HzJ_{C-F} = 24.0 \, \text{Hz} in 8c) are critical for validation .

Q. How do substituents on the pyrrolo[1,2-a]pyrazine scaffold influence photophysical properties?

  • Substituents like aryl groups and halogens significantly modulate emission wavelengths and quantum yields. For instance, benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine hybrids exhibit deep blue emission (λem450nm\lambda_{\text{em}} \approx 450 \, \text{nm}) in aggregated states. Fusion of a naphthalene ring (e.g., 8h) enhances fluorescence intensity due to extended conjugation . Time-resolved fluorescence spectroscopy and solid-state emission studies are key for evaluating these effects .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity when synthesizing unsymmetrical benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids?

  • Regioselectivity issues arise with unsymmetrical diamines (e.g., 4-fluoro-o-phenylenediamine). Computational modeling of electron density (e.g., position 3 vs. 5 reactivity in imidazo[1,2-a]pyrazines) guides precursor design . Experimentally, adjusting acid strength (DBSA vs. TFA) and reaction time minimizes byproducts. For example, DBSA/toluene improved yields for electron-deficient substrates (8n, 8p: 75–82%) compared to TFA/DMSO (<50%) .

Q. What methodological approaches are employed to achieve enantioselective synthesis of tetrahydropyrrolo[1,2-a]pyrazine derivatives?

  • Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts (e.g., using [Ir(COD)Cl]2_2 with chiral ligands) achieves up to 95% ee. Key additives like Cs2_2CO3_3 suppress racemization and enhance conversion rates. This method provides direct access to chiral 1,2,3,4-tetrahydro derivatives, critical for bioactive molecule development .

Q. What are the key considerations in designing palladium-catalyzed direct C-H arylation reactions for diversifying pyrrolo[1,2-a]pyrazine derivatives?

  • Substrate compatibility and ligand selection are critical. For example, Pd(OAc)2_2 with PPh3_3 enables C6-arylation of pyrrolo[1,2-a]pyrazines using aryl bromides. Electron-withdrawing substituents on the aryl bromide improve coupling efficiency (yields: 70–90%). Methodological challenges include avoiding over-functionalization and managing steric hindrance in polycyclic systems .

Q. How can iodine catalysis be leveraged for eco-friendly synthesis of imidazo[1,2-a]pyrazine derivatives?

  • Iodine (5 mol%) catalyzes three-component reactions of tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazines at room temperature, yielding imidazo[1,2-a]pyrazines in 80–92% efficiency. This method avoids high temperatures and expensive metals, making it scalable for library synthesis. Solvent screening (ethanol preferred) and catalyst loading optimization are key steps .

Data Contradiction Analysis

Q. How do conflicting reports on catalytic systems (e.g., TFA vs. DBSA) inform reaction optimization for pyrrolo[1,2-a]pyrazine synthesis?

  • TFA/DMSO is effective for electron-rich substrates but fails with electron-deficient ones (e.g., nitro groups in 8n), yielding <50%. Switching to DBSA/toluene improves yields to 75–82% due to milder acidity and better solubility. Researchers must tailor conditions to substrate electronic profiles, as demonstrated in Tables 2 and 3 .

Methodological Best Practices

  • Characterization: Always combine NMR, HRMS, and X-ray crystallography for unambiguous structural assignment, especially for regioisomers .
  • Catalysis Screening: Test both Brønsted and Lewis acids (e.g., TFA, DBSA, iodine) to balance yield and selectivity .
  • Photophysical Studies: Use aggregation-induced emission (AIE) assays to evaluate solid-state fluorescence, as seen in naphtho-fused derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.